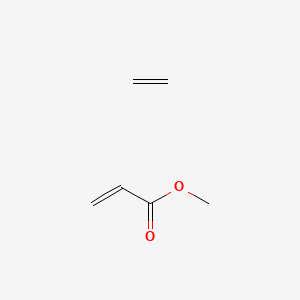
Ethene;methyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethene;methyl prop-2-enoate, also known as ethylene; methyl prop-2-enoate, is a chemical compound with the molecular formula C13H20O5. It is a member of the acrylate family, which are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is known for its diverse applications in various fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethene;methyl prop-2-enoate can be synthesized through several methods:
Bulk Polymerization: In the presence of acetic acid and benzoyl peroxide as an initiator, vinyl acetate undergoes bulk polymerization.
Polymerization in Solvent: Using polyvinyl alcohol as a dispersant, the polymerization occurs in a solvent at a specific temperature.
Esterification: The liquid phase esterification reaction of acrylic acid with ethanol in the presence of a catalyst such as ion exchange resin or sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically involves the direct oxidation of ethylene with acetic acid and oxygen, using palladium chloride and copper chloride as catalysts under heated and pressurized conditions .
Chemical Reactions Analysis
Types of Reactions
Ethene;methyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethene;methyl prop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethene;methyl prop-2-enoate involves the hydrolysis of acrylate esters and the formation of acrylic acid, which is a detoxification mechanism . This process involves molecular targets and pathways that are crucial for its various applications.
Comparison with Similar Compounds
Ethene;methyl prop-2-enoate can be compared with other similar compounds such as:
Methyl acrylate: Both compounds are acrylates, but methyl acrylate has different physical and chemical properties.
Glycidyl methacrylate: This compound is another member of the acrylate family with unique applications in polymer synthesis.
2-Ethyl hexyl acrylate: Known for its use in the production of flexible and tough materials.
This compound stands out due to its specific molecular structure and the resulting properties that make it suitable for a wide range of applications.
Properties
CAS No. |
25103-74-6 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
ethene;methyl prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C2H4/c1-3-4(5)6-2;1-2/h3H,1H2,2H3;1-2H2 |
InChI Key |
HGVPOWOAHALJHA-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C.C=C |
Canonical SMILES |
COC(=O)C=C.C=C |
Key on ui other cas no. |
25103-74-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















